molecular formula C23H20N2O6 B554360 Z-Phe-ONp CAS No. 2578-84-9

Z-Phe-ONp

Cat. No. B554360
CAS RN: 2578-84-9
M. Wt: 420,42 g/mole
InChI Key: TVENQUPLPBPLGU-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Phe-ONp, also known as 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate, is an organic compound with the molecular formula C23H20N2O6 . It is generally a white to light yellow crystalline or powdery solid . It is a substrate that can be recognized and hydrolyzed by the enzyme carboxylase .


Synthesis Analysis

The preparation method of Z-Phe-ONp is generally a transesterification reaction between N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester . The reaction is usually carried out in an organic solvent at a suitable temperature and reaction time .


Chemical Reactions Analysis

Z-Phe-ONp is a substrate that can be recognized and hydrolyzed by the enzyme carboxylase . It is commonly used in in vitro assays to determine enzyme activity .


Physical And Chemical Properties Analysis

Z-Phe-ONp has a molar mass of 420.41 . It has a predicted density of 1.303±0.06 g/cm3 . Its melting point is 126-126.5 °C and its boiling point is predicted to be 626.2±55.0 °C . The pKa is predicted to be 10.62±0.46 .

Scientific Research Applications

Nanomedicine

  • Summary of the application : Molecules based on the Phe-Phe motif, such as Z-Phe-ONp, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods of application : These molecules are prepared by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . They can deliver powerful and selective biological messages to cells, thus making them ideal candidates for biological applications .
  • Results or outcomes : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Peptide Synthesis

  • Summary of the application : Z-Phe-ONp is used in the solid-phase peptide synthesis (SPPS) method .
  • Methods of application : In 1978, Kunz prepared a tripeptide, 2-(triphenylphosphonio)ethoxycarbonyl-Leu-Phe-Phe-OtBu using a water-based method .
  • Results or outcomes : The development of water-soluble protecting groups and their applicability in protecting amino acids for SPPS has been demonstrated .

Photocatalytic Hydrogen Evolution

  • Summary of the application : Interdisciplinary scientific collaboration promotes the innovative development of scientific research. Photocatalytic hydrogen evolution (PHE) is a typical interdisciplinary subject .
  • Methods of application : Bibliometric analysis could be used to understand the stage of research in a particular subject .
  • Results or outcomes : This study aims to explore the characteristics of discipline interaction and the temporal evolution in the field .

Biogenic Zinc Oxide Nanoparticles

  • Summary of the application : Biogenic Zinc Oxide Nanoparticles (ZnO NPs) have healthcare and biomedical applications .
  • Methods of application : ZnO NPs are synthesized as a substitute of conventional route due to avoidance of threat of hazardous, costly precursors .
  • Results or outcomes : ZnO NPs have undergone extensive research. In addition to their potential applications as antibiotics, antioxidants, anti-diabetics, and cytotoxic agents, ZnO NPs also hold a promising future as an antiviral treatment for SARS-CoV-2 .

Detection of Mycotoxins

  • Summary of the application : Small peptides obtained from phages display peptide libraries can be used as biosensors for the detection of mycotoxins .
  • Methods of application : These small peptides can act as coating antigens, competitive antigens, and anti-immune complexes in immunoassays for the detection of mycotoxins .
  • Results or outcomes : Some of these peptides are even more effective than antibodies in detecting mycotoxins .

Phenol Degradative Meta-Pathway

  • Summary of the application : The phe-operon from G. stearothermophilus comprises the phenol degradative meta-pathway genes .
  • Methods of application : This involves the isolation of the phe-operon .
  • Results or outcomes : This pathway is important for the degradation of phenol, a common pollutant .

Safety And Hazards

Z-Phe-ONp has low toxicity under normal conditions of use, but general laboratory safety practices should still be followed . It should be kept away from fire sources and oxidants, and contact with strong acid and alkali should be avoided . Inhalation of dust or contact with skin should be avoided, and appropriate personal protective equipment, such as lab gloves and goggles, should be worn if necessary . If swallowed or touched, medical help should be sought immediately .

properties

IUPAC Name

(4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENQUPLPBPLGU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948647
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-ONp

CAS RN

2578-84-9, 2578-86-1
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2578-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylphenylalanine 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Phe-ONp
Reactant of Route 2
Reactant of Route 2
Z-Phe-ONp
Reactant of Route 3
Reactant of Route 3
Z-Phe-ONp
Reactant of Route 4
Reactant of Route 4
Z-Phe-ONp
Reactant of Route 5
Reactant of Route 5
Z-Phe-ONp
Reactant of Route 6
Reactant of Route 6
Z-Phe-ONp

Citations

For This Compound
106
Citations
R Ueoka, Y Matsumoto, H Dōzono, Y Yano, H Hirasa… - Tetrahedron letters, 1990 - Elsevier
The remarkable substituent effects were observed for the enantioselective hydrolysis of the long-chained and nitro-substituted phenyl esters; With respect to the enantioselectivity, p-…
Number of citations: 12 www.sciencedirect.com
JL Heier, DJ Mikolajczak, C Böttcher… - Peptide Science, 2017 - Wiley Online Library
… When assembling, the catalyst also showed increased selectivity for the L-enantiomer of Z-Phe-ONp. These findings suggest the occurrence of increased interactions of hydrophobic …
Number of citations: 13 onlinelibrary.wiley.com
H Kitano, Z Sun, N Ise - Macromolecules, 1983 - ACS Publications
… Z-Phe-ONP might be incorporated into the polymer domain … the Z-Phe-ONP-His-AA system, it is not strong enough to form the Michaelis-type complex that was formed in the Z-Phe-ONP-…
Number of citations: 12 pubs.acs.org
NLEO BENOITON, YC LEE… - International Journal of …, 1993 - Wiley Online Library
… Time course of aminolysis To a solution of Z-Phe-ONp (1 mmol) in 4 mL of DMF was added … HONp (14.1 min) and Z-Phe-ONp (15.6 min), relative absorbance 1:3.9, were eluted with tert…
Number of citations: 7 onlinelibrary.wiley.com
S TSUBOI, Y OKADA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
… in comparison with those for Z–Phe-OPy and Z-Phe-ONp. Z–Phe-OPyC1 did not react with … Z-Phe-ONp did not react with the hydroxyl group of Ser in DMF but reacted with the hydroxyl …
Number of citations: 15 www.jstage.jst.go.jp
Y Fukushima - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
… enantioselectivity for the hydrolysis of the chiral substrates Z–Phe–ONp (L and D) with poly(Asp… The hydrolysis of Z–Phe-ONp with the polypeptide catalyst at pH 8.0 was analyzed by the …
Number of citations: 13 www.journal.csj.jp
R Henderson - Biochemical Journal, 1971 - portlandpress.com
… benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONp) and N-acetyl-L-tyrosine … A typical assay was conducted by adding 50p1 of a solution of Z-Phe-ONp in acetonitrile to …
Number of citations: 94 portlandpress.com
Y Ihara, N Kunikiyo, T Kunimasa, Y Kimura… - Journal of the …, 1983 - pubs.rsc.org
… Thus, the largest stereoselectivities we observed are 12.2 (Moc-PheONp) and 6.32 (Z-Phe-ONp) with ZL-Leu-L-His (IIId, case 6). … 8.12 Z-Phe-ONp (Ilb) … 3.67 Z-Phe-ONp (IIb) …
Number of citations: 5 pubs.rsc.org
H Kitano, ZH Sun, N Isa - Macromolecules, 1983 - ACS Publications
… p-Nitrophenyl valerate (PNPV) and N-carbobenzoxy-L-phenylalanine p-nitrophenyl ester (Z-Phe-ONP) were purchased from Sigma and used without further purification. Nitro-4-…
Number of citations: 42 pubs.acs.org
AW Lipkowski, AM Konecka, I Sroczyńska - Peptides, 1982 - Elsevier
… Z_Phe_NH/(CH2)3 1,3-Diaminopropane (0.74 g, 10 mmol) was added to a stirred solution of 8.4 g (20 mmol) of Z-Phe-ONp [4] in 20 ml of chloroform at 0C. The reaction mixture was …
Number of citations: 140 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.